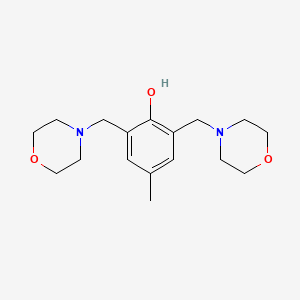![molecular formula C19H17N3O4S B4919951 ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4919951.png)
ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate, also known as EPOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPOB is a thioester derivative of benzoic acid and contains an oxadiazole moiety, which gives it unique properties that make it suitable for various research applications.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds containing the oxadiazole moiety, such as the one , have been found to exhibit a wide range of biological activities, including anticancer . Therefore, it is plausible that this compound may target cancer cells.
Mode of Action
Oxadiazole compounds have been reported to exhibit anticancer activity . They may interact with their targets, possibly cancer cells, and induce changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
Given the reported anticancer activity of oxadiazole compounds , it is likely that they affect pathways related to cell growth and proliferation.
Result of Action
Given the reported anticancer activity of oxadiazole compounds , it is likely that they induce changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells.
Análisis Bioquímico
Cellular Effects
Oxadiazole derivatives have been reported to have significant activity against various types of cells . For instance, some oxadiazole derivatives have shown promising anticancer activity against MCF-7 and KB cell lines .
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazole derivatives have been reported to show changes in their effects over time in laboratory settings .
Metabolic Pathways
Oxadiazole derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
The subcellular localization of a compound can significantly affect its activity or function .
Propiedades
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-25-18(24)14-10-6-7-11-15(14)20-16(23)12-27-19-22-21-17(26-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWSOHRWBZTCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4919871.png)
![ethyl 3-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B4919875.png)
![ethyl 2-({[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B4919883.png)

![1-(3-chlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4919891.png)
![methyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4919895.png)
![4-[1-cyano-2-(5-iodo-2-furyl)vinyl]benzonitrile](/img/structure/B4919907.png)
![3-[(dimethylamino)methyl]-4-methoxybenzoic acid](/img/structure/B4919910.png)

![methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4919929.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4919932.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-4-butoxybenzamide](/img/structure/B4919939.png)
![2-benzyl-6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4919940.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4919962.png)
